molecular formula C23H15BrFN3O5 B224087 N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE

N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE

Cat. No.: B224087
M. Wt: 512.3 g/mol
InChI Key: XQXWZFFQIWWMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDEhenyl) is a complex organic compound that features a combination of bromine, fluorine, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDEhenyl) typically involves multi-step organic reactions. One common approach is as follows:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline, phthalic anhydride, and 4-nitrobenzaldehyde.

    Step 1: The first step involves the reaction of 4-bromo-2-fluoroaniline with phthalic anhydride in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-4-bromo-2-fluoroaniline.

    Step 2: The intermediate is then subjected to a condensation reaction with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDEhenyl) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The fluorine atom can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the corresponding dehalogenated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDEhenyl) has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDEhenyl) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-(4-nitro-phenyl)
  • N-(4-Fluoro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-(4-nitro-phenyl)
  • N-(4-Bromo-2-fluoro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-(4-amino-phenyl)

Uniqueness

The uniqueness of N-(4-BROMO-2-FLUOROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDEhenyl) lies in the combination of bromine, fluorine, and nitro functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C23H15BrFN3O5

Molecular Weight

512.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanamide

InChI

InChI=1S/C23H15BrFN3O5/c24-14-7-10-19(18(25)12-14)26-21(29)20(11-13-5-8-15(9-6-13)28(32)33)27-22(30)16-3-1-2-4-17(16)23(27)31/h1-10,12,20H,11H2,(H,26,29)

InChI Key

XQXWZFFQIWWMER-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=C(C=C(C=C4)Br)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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